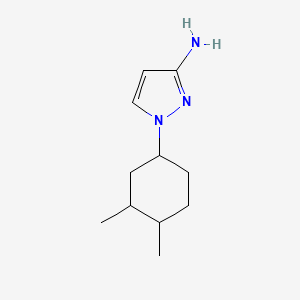![molecular formula C16H12ClN3O3S2 B13082947 (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)
(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate is a complex organic compound featuring a thiazole ring, a thiophene ring, and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-chloro-1,3-thiazole, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.
Attachment of the Methoxyphenyl Group: The 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl group is introduced via a nucleophilic substitution reaction, where the methoxy group acts as a leaving group.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including halogenation and cyclization.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfonic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s thiazole and thiophene rings are likely involved in binding interactions, while the carboxylate group may play a role in solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-sulfonate: Contains a sulfonate group, which may alter its chemical properties and reactivity.
Uniqueness
The uniqueness of (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate lies in its specific combination of functional groups and ring systems. This unique structure provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C16H12ClN3O3S2 |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
[[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-16-18-8-13(25-16)9-22-12-4-1-3-11(7-12)19-10-20-23-15(21)14-5-2-6-24-14/h1-8,10H,9H2,(H,19,20) |
InChI-Schlüssel |
XPYZWPLZHGUHJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)N=CNOC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


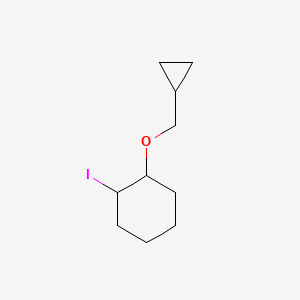

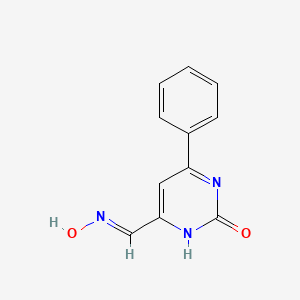
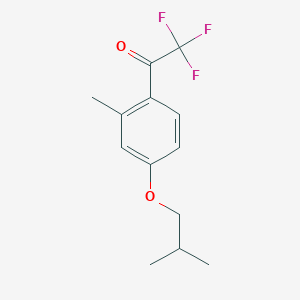
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)
![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

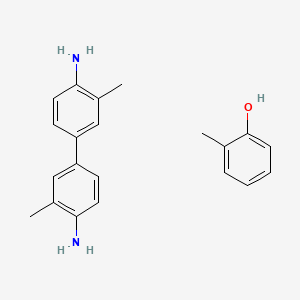
![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)
